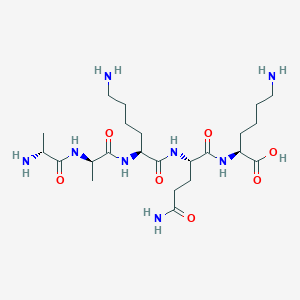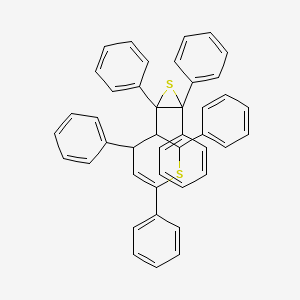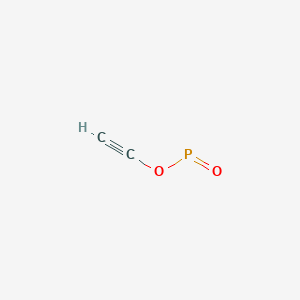![molecular formula C11H7F3O2 B14181617 Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate CAS No. 841205-62-7](/img/structure/B14181617.png)
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates, making this compound valuable in drug design and development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
作用机制
The mechanism by which Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-Methyl-3-trifluoromethylaniline
Uniqueness: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is unique due to the position of the trifluoromethyl group on the phenyl ring and the presence of the prop-2-ynoate moiety. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
841205-62-7 |
|---|---|
分子式 |
C11H7F3O2 |
分子量 |
228.17 g/mol |
IUPAC 名称 |
methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,1H3 |
InChI 键 |
HOUNQSDMDUGNPJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1=CC=CC=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



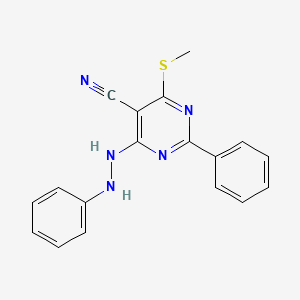

![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
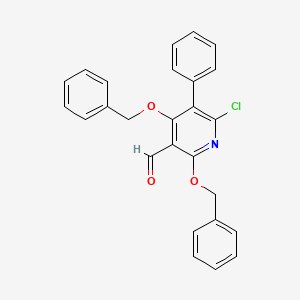
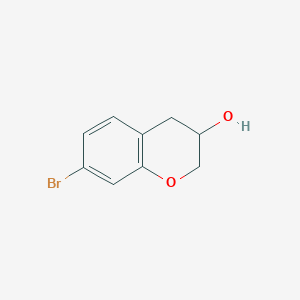
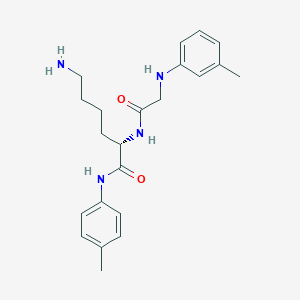
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
